

Acipimox- $^{13}\text{C}_2,^{15}\text{N}_2$: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Acipimox- $^{13}\text{C}_2,^{15}\text{N}_2$

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological context of Acipimox- $^{13}\text{C}_2,^{15}\text{N}_2$. This stable isotope-labeled derivative of the lipid-lowering agent Acipimox is an essential tool for advanced research in pharmacokinetics, metabolism, and drug discovery.

Core Chemical Properties

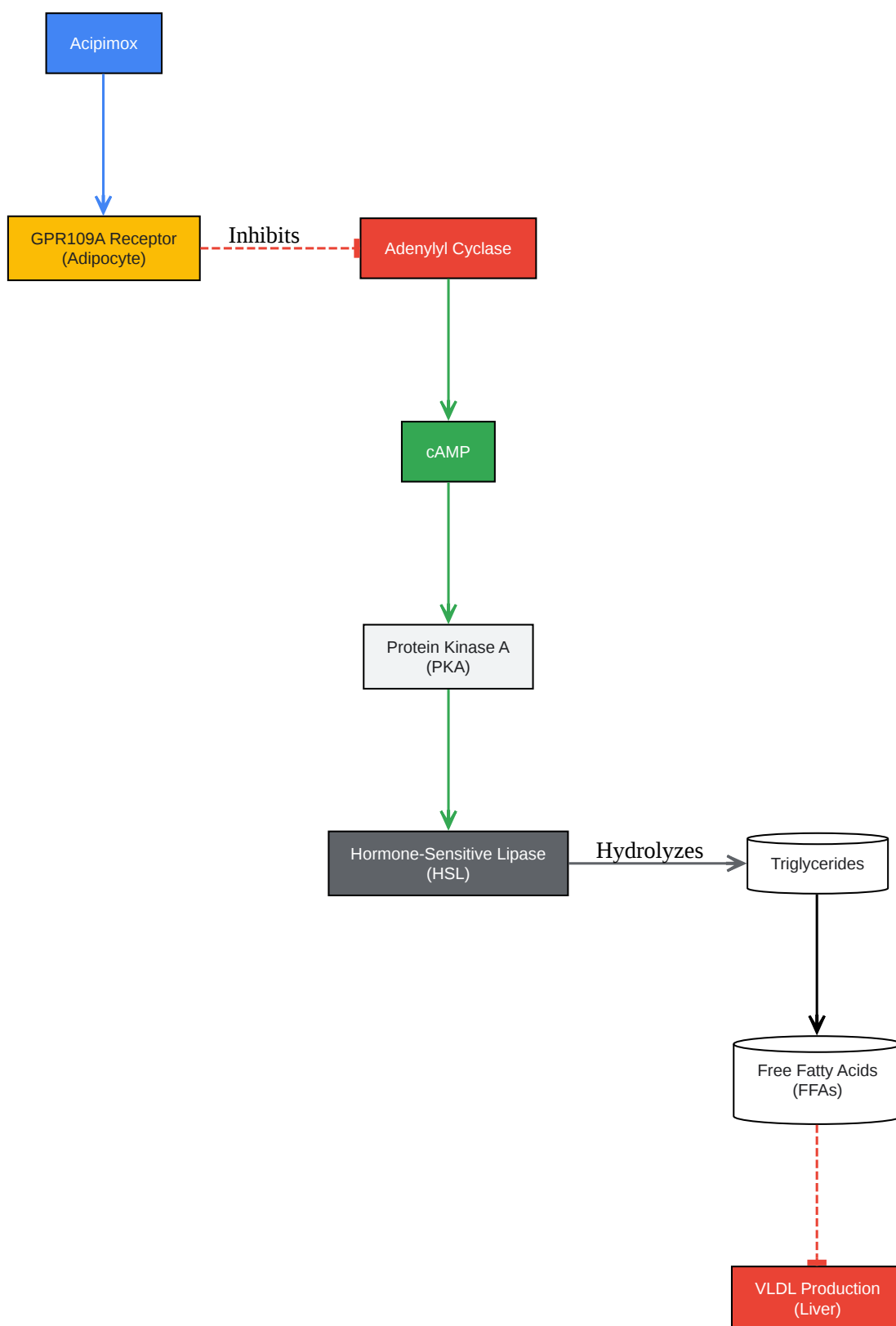
Acipimox- $^{13}\text{C}_2,^{15}\text{N}_2$ is a synthetic, non-radioactive, isotopically labeled version of Acipimox. The incorporation of two carbon-13 (^{13}C) and two nitrogen-15 (^{15}N) isotopes results in a precise mass shift, making it an ideal internal standard for quantitative mass spectrometry-based assays and a tracer for metabolic studies.^{[1][2][3]}

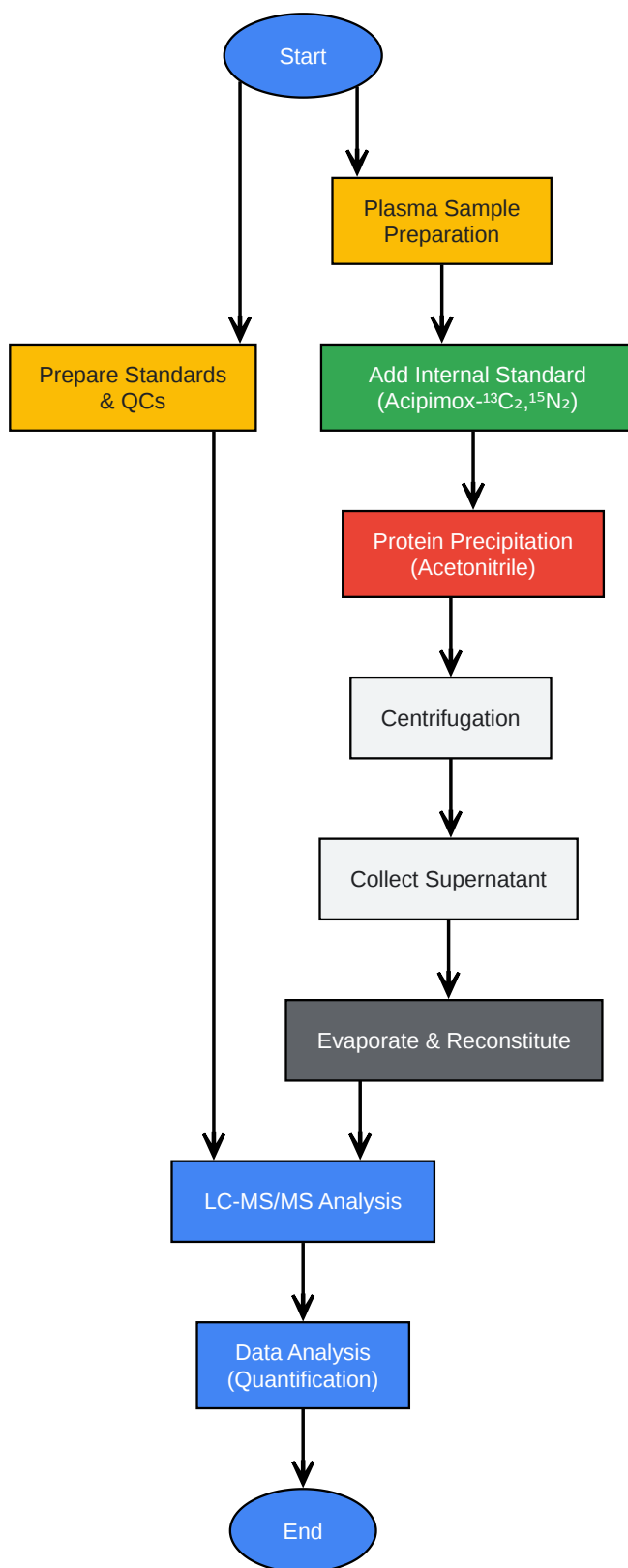
Property	Value	Reference
Molecular Formula	$C_4^{13}C_2H_6^{15}N_2O_3$	[1][3]
Molecular Weight	158.10 g/mol	[1][3]
CAS Number (unlabeled)	51037-30-0	[1]
Appearance	Typically a solid at room temperature	[3]
Purity	Typically >98% (as determined by HPLC)	[1]
Isotopic Purity	Information typically provided in the Certificate of Analysis from the supplier.	

Mechanism of Action and Signaling Pathway

Acipimox, a derivative of nicotinic acid, primarily exerts its therapeutic effects by modulating lipid metabolism. Its principal mechanism of action involves the inhibition of lipolysis in adipose tissue.[2] This is achieved through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor 1, on the surface of adipocytes.

Activation of GPR109A leads to a cascade of intracellular events that ultimately inhibit the activity of hormone-sensitive lipase. This enzyme is crucial for the breakdown of triglycerides into free fatty acids (FFAs) and glycerol. By inhibiting hormone-sensitive lipase, Acipimox reduces the release of FFAs from adipose tissue into the bloodstream. The subsequent reduction in circulating FFAs leads to decreased triglyceride synthesis in the liver and a reduction in the production of very-low-density lipoprotein (VLDL), a precursor to low-density lipoprotein (LDL) cholesterol.





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- 3. 阿昔莫司- $^{13}\text{C}_2,^{15}\text{N}_2$ | Acipimox- $^{13}\text{C}_2,^{15}\text{N}_2$ | CAS 2012598-41-1 | 稳定同位素 | 美国InvivoChem [invivochem.cn]
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